5-Bromoimidazo[1,2-A]pyridin-2-amine
CAS No.: 1350738-82-7
Cat. No.: VC2580183
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350738-82-7 |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 5-bromoimidazo[1,2-a]pyridin-2-amine |
| Standard InChI | InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 |
| Standard InChI Key | LGEYLALWDKSHHR-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C(=C1)Br)N |
| Canonical SMILES | C1=CC2=NC(=CN2C(=C1)Br)N |
Introduction
Chemical Properties and Structure
5-Bromoimidazo[1,2-A]pyridin-2-amine is characterized by its heterocyclic structure containing a fused imidazole and pyridine ring system with specific functional group modifications. The compound's basic chemical properties are summarized in the following table:
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 1350738-82-7 | Not specified in sources |
| Molecular Formula | C₇H₆BrN₃ | C₇H₇BrClN₃ |
| Molecular Weight | 212.05 g/mol | 248.51 g/mol |
| Density | 1.9±0.1 g/cm³ | Not specified in sources |
| LogP | 1.98 | Not specified in sources |
| Index of Refraction | 1.754 | Not specified in sources |
| Exact Mass | 210.974503 | Not specified in sources |
The compound's structural features include a bromine atom at the 5-position of the pyridine ring and an amine group at the 2-position of the imidazole portion. This specific arrangement of functional groups contributes to its chemical reactivity, especially in relation to potential interactions with biological targets such as enzymes or receptors. The presence of both electron-withdrawing (bromine) and electron-donating (amine) groups creates an interesting electronic distribution within the molecule that may explain its various potential applications.
The standard IUPAC name for this compound is 5-bromoimidazo[1,2-a]pyridin-2-amine, though it may also be referred to as Imidazo[1,2-a]pyridin-2-amine, 5-bromo- . The structural backbone is significant as it relates to an important class of heterocycles that are prevalent in pharmaceutical research.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives provides valuable insights into how 5-Bromoimidazo[1,2-A]pyridin-2-amine might function in biological systems. The position and nature of substituents on the imidazo[1,2-a]pyridine core significantly influence biological activity.
Impact of Substituent Position
The position of substituents on the imidazo[1,2-a]pyridine scaffold plays a crucial role in determining biological activity. In the case of 5-Bromoimidazo[1,2-A]pyridin-2-amine:
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The bromine at position 5 on the pyridine ring may contribute to improved binding affinity to biological targets through halogen bonding
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The amine group at position 2 can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with protein targets
These structural features make 5-Bromoimidazo[1,2-A]pyridin-2-amine a potentially valuable pharmacophore or building block for medicinal chemistry.
Comparisons with Related Compounds
Different substitution patterns in imidazo[1,2-a]pyridines yield compounds with varying pharmacological properties. Recent comprehensive studies cover developments in the pharmacological actions of compounds in this class, providing medicinal chemists with information for developing new drugs . The specific arrangement of substituents in 5-Bromoimidazo[1,2-A]pyridin-2-amine may confer unique properties compared to other derivatives.
Research Applications
5-Bromoimidazo[1,2-A]pyridin-2-amine serves various functions in chemical and pharmaceutical research, particularly as a building block or intermediate for more complex structures.
As a Synthetic Intermediate
The compound is valuable as a precursor in synthesizing pharmacologically relevant molecules. The amine group at position 2 provides a reactive site for further functionalization through:
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Amide formation
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Sulfonamide synthesis
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Urea or thiourea derivative preparation
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Schiff base formation
These transformations can generate libraries of compounds for biological screening and drug discovery.
As a Pharmacological Tool
The compound may serve as a molecular probe for investigating biological systems, particularly those where imidazo[1,2-a]pyridine derivatives have shown activity. Its specific substitution pattern could provide insights into structure-activity relationships for this class of compounds.
In Medicinal Chemistry
Medicinal chemists can use this compound as part of their toolkit for developing new potential therapeutic agents, especially those targeting conditions where imidazo[1,2-a]pyridines have shown promise, such as:
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Infectious diseases (leveraging antimicrobial properties)
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Cancer (based on antiproliferative effects)
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Neurological disorders (drawing on CNS activities of related compounds)
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